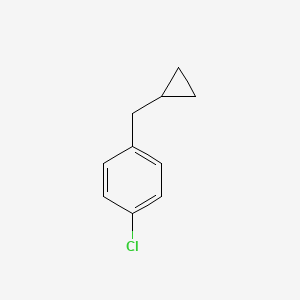
3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid: is an organic compound characterized by a benzoyl group attached to a pyrrole ring, which is further connected to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Formation of Prop-2-enoic Acid Moiety:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of heterocyclic compounds.
Biology:
- Potential applications in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzoyl and pyrrole moieties may play a crucial role in binding to these targets.
Comparación Con Compuestos Similares
3-(4-Bromobenzoyl)prop-2-enoic acid: Similar structure but with a bromine atom instead of a methyl group.
Acrylic acid: Contains the prop-2-enoic acid moiety but lacks the benzoyl and pyrrole groups.
Uniqueness:
- The presence of both benzoyl and pyrrole groups in 3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid provides unique chemical reactivity and potential biological activity compared to simpler analogs like acrylic acid.
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |
Clave InChI |
UNTMSWHXFUXDFN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)







![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)

